molecular formula C7H7F3N4O B13100127 2,2,2-Trifluoro-N'-(3-methylpyrazin-2-yl)acetohydrazide

2,2,2-Trifluoro-N'-(3-methylpyrazin-2-yl)acetohydrazide

Cat. No.: B13100127
M. Wt: 220.15 g/mol
InChI Key: KGILWDFPANAESA-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N’-(3-methylpyrazin-2-yl)acetohydrazide is a fluorinated organic compound with potential applications in various fields of scientific research. The presence of trifluoromethyl and pyrazinyl groups in its structure imparts unique chemical properties, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-N’-(3-methylpyrazin-2-yl)acetohydrazide typically involves the reaction of 2,2,2-trifluoroacetohydrazide with 3-methylpyrazine. The reaction is carried out under controlled conditions, often involving the use of solvents like methanol or ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and ensuring proper purification techniques to obtain high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N’-(3-methylpyrazin-2-yl)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2,2,2-Trifluoro-N’-(3-methylpyrazin-2-yl)acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2,2-Trifluoro-N’-(3-methylpyrazin-2-yl)acetohydrazide exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to penetrate biological membranes, while the pyrazinyl group can interact with specific enzymes or receptors. These interactions can modulate various biological processes, making the compound useful for studying cellular mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-N,N-dimethylacetamide
  • (E)-N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N’-(3,5,6-trimethylpyrazin-2-yl)methylene)acetohydrazide

Uniqueness

2,2,2-Trifluoro-N’-(3-methylpyrazin-2-yl)acetohydrazide is unique due to the specific combination of trifluoromethyl and pyrazinyl groups in its structure. This combination imparts distinct chemical and biological properties, making it different from other similar compounds. The presence of the trifluoromethyl group enhances its stability and reactivity, while the pyrazinyl group provides specific binding capabilities .

Properties

Molecular Formula

C7H7F3N4O

Molecular Weight

220.15 g/mol

IUPAC Name

2,2,2-trifluoro-N'-(3-methylpyrazin-2-yl)acetohydrazide

InChI

InChI=1S/C7H7F3N4O/c1-4-5(12-3-2-11-4)13-14-6(15)7(8,9)10/h2-3H,1H3,(H,12,13)(H,14,15)

InChI Key

KGILWDFPANAESA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN=C1NNC(=O)C(F)(F)F

Origin of Product

United States

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